molecular formula C13H27NO2 B6340381 tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate CAS No. 1221341-90-7

tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate

Cat. No.: B6340381
CAS No.: 1221341-90-7
M. Wt: 229.36 g/mol
InChI Key: ZBHRSFGZNLNGSP-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate is a branched alkyl ester featuring a tert-butyl protecting group, a methyl substituent at the propanoate’s second carbon, and a 3-methylbutan-2-yl amino moiety at the third carbon. This compound is structurally designed to balance steric protection (via the tert-butyl group) and functional versatility (via the secondary amine), making it relevant in medicinal chemistry and polymer synthesis .

Properties

IUPAC Name

tert-butyl 2-methyl-3-(3-methylbutan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-9(2)11(4)14-8-10(3)12(15)16-13(5,6)7/h9-11,14H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHRSFGZNLNGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate typically involves the reaction of tert-butyl 2-methyl-3-bromopropanoate with 3-methylbutan-2-amine under suitable conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures .

Chemical Reactions Analysis

tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential use in drug development, particularly as a building block for synthesizing bioactive molecules. Its structure allows for modifications that can enhance biological activity, making it a candidate for further research in pharmacology.

Case Studies

  • Anticancer Agents : Research has indicated that derivatives of this compound may exhibit cytotoxicity against certain cancer cell lines. Studies focusing on structure-activity relationships (SAR) have shown promising results in enhancing efficacy while reducing toxicity.
  • Neurological Disorders : Compounds similar to tert-butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate are being studied for their potential neuroprotective effects. Preliminary studies suggest that they may interact with neurotransmitter systems, offering therapeutic avenues for conditions like Alzheimer's disease.

Materials Science

Polymer Chemistry
The compound can serve as a monomer or crosslinking agent in the synthesis of polymers. Its tert-butyl group contributes to the hydrophobic character of the resulting materials, which can be beneficial in applications such as coatings and adhesives.

Case Studies

  • Thermoplastic Elastomers : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties. Research indicates that blends containing this compound exhibit enhanced elasticity and resilience.
  • Nanocomposites : When used in conjunction with nanomaterials, such as silica or carbon nanotubes, this compound can enhance the dispersion and compatibility of these fillers within polymer matrices, leading to improved overall material performance.

Synthetic Intermediate

Chemical Synthesis
Due to its functional groups, this compound is valuable as an intermediate in organic synthesis. It can be utilized in various reactions, including amination and esterification processes, allowing chemists to create complex molecules efficiently.

Case Studies

  • Synthesis of Amino Acids : The compound has been employed in the synthesis of amino acids and their derivatives, which are crucial for pharmaceutical applications.
  • Building Block for Peptides : Its structure makes it an ideal candidate for peptide synthesis, where it can contribute to the formation of peptide bonds under mild conditions.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer agentsExhibits cytotoxicity against cancer cell lines
Neurological disordersPotential neuroprotective effects
Materials SciencePolymer chemistryImproves thermal stability and mechanical properties
NanocompositesEnhances dispersion of nanomaterials
Synthetic IntermediateChemical synthesisUseful in amination and esterification reactions
Building block for peptidesFacilitates peptide bond formation

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate involves its role as a ligand in CuAAC reactions. The compound coordinates with copper ions, facilitating the formation of a copper-acetylide intermediate. This intermediate then reacts with azides to form 1,2,3-triazoles, which are important in various chemical and biological applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
Target compound C₁₃H₂₇NO₂ 241.36 3-methylbutan-2-yl amino group Potential intermediate in drug synthesis; tert-butyl enhances stability
tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate (1221341-87-2) C₁₄H₂₈N₂O₃ 272.38 Morpholinoethyl amino group Enhanced solubility due to morpholine’s polarity; used in peptide mimetics
tert-Butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate (MFCD08436164) C₁₆H₂₂F₃NO₂ 329.35 Trifluoromethylbenzyl group Increased lipophilicity; applications in fluorinated drug candidates
BocN-MPO (from ) C₁₅H₂₇NO₅ 301.38 Oxirane ring + BOC-protected amine Polymer comonomer; introduces amine functionality post-deprotection
tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate derivative (3p in ) C₂₆H₃₁N₂O₇ 483.56 Benzyloxycarbonyl + acetamido groups NMR/IR data confirms hydrogen bonding; used in complex conjugate synthesis

Structural Variations and Implications

Amino Substituents: The target compound’s 3-methylbutan-2-yl group provides steric bulk and moderate lipophilicity, favoring stability in organic solvents. In contrast, the morpholinoethyl analog (CAS 1221341-87-2) introduces a polar heterocycle, enhancing aqueous solubility and hydrogen-bonding capacity . The trifluoromethylbenzyl derivative (MFCD08436164) leverages fluorine’s electron-withdrawing effects, improving metabolic stability and membrane permeability in drug design .

Ester Protecting Groups :

  • All compounds use tert-butyl esters for carboxylate protection, which resist basic conditions but cleave under strong acids (e.g., TFA). However, BocN-MPO () incorporates an additional oxirane ring, enabling polymerization while retaining amine functionality for post-synthetic modification .

Synthetic Utility :

  • The benzyloxycarbonyl-containing analog () demonstrates compatibility with multi-step synthesis, as evidenced by its 14% yield after flash chromatography. Its complex NMR/IR profiles suggest conformational rigidity due to aromatic and amide interactions .

Functional and Application-Based Differences

  • Drug Development: The trifluoromethylbenzyl derivative’s lipophilicity makes it suitable for blood-brain barrier penetration, while the morpholinoethyl analog’s polarity may favor renal excretion .
  • Polymer Chemistry : BocN-MPO’s dual functionality (oxirane + BOC-amine) allows for controlled copolymerization, a feature absent in the target compound .
  • Stability and Reactivity: The target compound’s branched alkyl amino group may reduce nucleophilic reactivity compared to primary amines in analogs like MFCD08436164, impacting its utility in nucleophilic acyl substitutions .

Biological Activity

tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on metabolic stability, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H27NO2\text{C}_{13}\text{H}_{27}\text{N}\text{O}_2

This compound features a tert-butyl group, which is known for its effects on metabolic stability and lipophilicity.

Metabolic Stability

Metabolic stability is a critical aspect of drug design, influencing the bioavailability and half-life of compounds. The presence of the tert-butyl group in this compound has been shown to affect its metabolism significantly.

In Vitro Studies

In vitro studies have indicated that compounds containing a tert-butyl group often undergo rapid metabolic clearance due to oxidation processes mediated by cytochrome P450 enzymes. For instance, research has shown that the major metabolic pathway involves the oxidation of the tert-butyl group to form alcohol derivatives, which can lead to reduced efficacy in therapeutic applications .

Table 1: Summary of Metabolic Stability Studies

CompoundMetabolic PathwayClearance (mL/min/kg)Half-life (min)
tert-butyl 2-methyl-3-amino propanoateOxidation via CYP45025.463
Trifluoromethyl analogOxidation via CYP45010.5114

The data indicates that replacing the tert-butyl group with a trifluoromethyl group enhances metabolic stability, resulting in lower clearance rates and longer half-lives .

Pharmacodynamics

Pharmacodynamic properties are essential for understanding how a compound interacts with biological systems. The biological activity of this compound may include modulation of specific receptors or enzymes involved in metabolic pathways.

Case Studies

  • Antioxidant Activity : A study on phenolic antioxidants highlighted that similar structures could exhibit significant antioxidant properties, which could be extrapolated to this compound due to structural similarities .
  • Cytotoxicity : In vitro assays have demonstrated that certain derivatives of this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing tert-butyl amino propanoate derivatives like tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate?

  • Answer : A two-step approach is often used:

Imine Formation : React tert-butyl amino esters (e.g., 2-amino propanoate tert-butyl ester) with aldehydes or ketones under anhydrous conditions (e.g., MgSO₄ in CH₂Cl₂) to form Schiff bases .

Reduction/Purification : Reduce the imine intermediate (e.g., via catalytic hydrogenation) or purify via solvent extraction (e.g., diethyl ether washes) .
Example: A suspension of 2-amino propanoate tert-butyl ester with 4-chlorobenzaldehyde in CH₂Cl₂ yielded 2-((4-chlorobenzylidene)amino)propanoate tert-butyl ester after 2 days .

Q. How is the stereochemical integrity of tert-butyl amino propanoate derivatives maintained during synthesis?

  • Answer : Chiral resolution techniques or enantioselective synthesis (e.g., Mitsunobu reactions) are critical. For example, tert-butyl 3-((1,3-dioxoisoindolin-2-yl)oxy)propanoate was synthesized via Mitsunobu coupling, preserving stereochemistry through controlled hydrolysis . Storage below -20°C is recommended for chiral intermediates to prevent racemization .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR for backbone assignment (e.g., tert-butyl groups at δ ~1.4 ppm; propanoate signals at δ ~4.2 ppm) .
  • X-ray Crystallography : For unambiguous confirmation (e.g., SHELX programs refine crystal structures using high-resolution data) .
  • Chromatography : Flash chromatography (e.g., hexane/EtOAc gradients) removes byproducts .

Advanced Research Questions

Q. How can researchers address low yields in the condensation step of tert-butyl amino propanoate synthesis?

  • Answer : Key strategies include:

  • Optimized Reaction Time : Extend reaction duration (e.g., 48–72 hours for imine formation) .
  • Moisture Control : Use molecular sieves or anhydrous MgSO₄ to trap water .
  • Catalytic Additives : Employ Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
  • Monitoring : Track progress via TLC or LC-MS to identify incomplete reactions .

Q. What experimental challenges arise in crystallizing tert-butyl amino propanoate derivatives, and how are they resolved?

  • Answer : Challenges include:

  • Low Melting Points : Derivatives like tert-Butyl N-(3-amino-3-thioxopropyl)carbamate (mp 109–112°C) may require slow cooling for crystallization .
  • Hygroscopicity : Handle intermediates under inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Twinned Crystals : Use SHELXD/SHELXE for structure solution from twinned data .

Q. How do researchers reconcile discrepancies in spectroscopic data for structurally similar tert-butyl derivatives?

  • Answer : Contradictions may arise from:

  • Solvent Artifacts : Residual DMSO in NMR samples can obscure signals; re-dissolve in CDCl₃ for clarity .
  • Diastereomer Overlap : Use 2D NMR (e.g., COSY, NOESY) to distinguish enantiomers (e.g., tert-butyl (3R)-3-amino-3-phenylpropanoate vs. (3S)-isomer) .
  • Crystallographic Validation : Cross-validate NMR assignments with X-ray data .

Key Methodological Recommendations

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column) for enantiomeric excess (ee) quantification .
  • Scale-Up : For gram-scale synthesis, replace flash chromatography with preparative HPLC to reduce solvent waste .
  • Safety : Handle tert-butyl esters under fume hoods due to potential respiratory irritation (H315/H319 hazards) .

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